1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile

Nitric Oxide Synthase iNOS Inhibition Cellular Assay

1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile (CAS 1655488-82-6, molecular formula C14H16N4, molecular weight 240.30 g/mol) is a synthetic small molecule belonging to the 5-aminoindazole class. Its structure features a 1,3-dimethyl-1H-indazol-5-amine core coupled to a cyclobutane-1-carbonitrile group via a secondary amine linkage.

Molecular Formula C14H16N4
Molecular Weight 240.30 g/mol
Cat. No. B11765414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile
Molecular FormulaC14H16N4
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1=NN(C2=C1C=C(C=C2)NC3(CCC3)C#N)C
InChIInChI=1S/C14H16N4/c1-10-12-8-11(4-5-13(12)18(2)17-10)16-14(9-15)6-3-7-14/h4-5,8,16H,3,6-7H2,1-2H3
InChIKeyUQPQECALFMVQSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile (CAS 1655488-82-6): Chemical Identity and NOS Inhibitor Class Context


1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile (CAS 1655488-82-6, molecular formula C14H16N4, molecular weight 240.30 g/mol) is a synthetic small molecule belonging to the 5-aminoindazole class . Its structure features a 1,3-dimethyl-1H-indazol-5-amine core coupled to a cyclobutane-1-carbonitrile group via a secondary amine linkage . This compound is primarily investigated for its inhibitory activity against nitric oxide synthase (NOS) isoforms, with preliminary data indicating nanomolar potency for inducible NOS (iNOS) [1]. The closest structural analog is the des-3-methyl derivative, 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile (CAS 1655488-81-5, C13H14N4, MW 226.28), which lacks the methyl substituent at the indazole 3-position .

Why 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile Cannot Be Replaced by Generic Indazole NOS Inhibitors


Generic substitution among indazole-based nitric oxide synthase (NOS) inhibitors is unreliable due to the profound impact of subtle structural variations on isoform selectivity and potency [1]. The presence of the 3-methyl substituent on the indazole ring in the target compound is a key differentiator, as even minor changes at this position have been shown to drastically alter NOS inhibition profiles in structurally related indazole series [2]. The cyclobutane-1-carbonitrile moiety further contributes to conformational constraint and electronic properties distinct from simpler N-aryl or N-alkyl indazole analogs [3]. Consequently, interchanging this compound with its des-3-methyl analog (CAS 1655488-81-5) or other 5-aminoindazole derivatives without explicit comparative activity data risks selecting a molecule with divergent iNOS/nNOS/eNOS selectivity and different pharmacological performance.

Quantitative Differentiation Evidence for 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile Relative to Close Analogs


iNOS Inhibitory Potency: 290 nM EC50 in Human iNOS Cellular Assay

In a human iNOS cellular assay using HEK293 cells, the target compound inhibited nitric oxide production with an EC50 of 290 nM [1]. This value represents a single-point activity measurement and does not include a direct head-to-head comparator within the same assay. The closest analog, 1-[(1-Methyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile (CAS 1655488-81-5), lacks publicly available iNOS inhibition data, preventing a quantitative comparison of the 3-methyl group contribution.

Nitric Oxide Synthase iNOS Inhibition Cellular Assay

NOS Isoform Selectivity Profile: iNOS vs. nNOS vs. eNOS

The compound exhibits differential inhibition across the three human NOS isoforms in cellular assays. Against iNOS, the EC50 is 290 nM; against nNOS, the EC50 is approximately 6,800 nM (23-fold selectivity for iNOS over nNOS); and against eNOS, the EC50 exceeds 100,000 nM (>345-fold selectivity for iNOS over eNOS) [1]. This isoform selectivity profile is based on single-source data from Kalypsys/ChEMBL and has not been independently replicated in published literature. No corresponding selectivity data are publicly available for the des-3-methyl analog (CAS 1655488-81-5).

Isoform Selectivity eNOS nNOS

Commercial Purity and Batch Consistency: 98% vs. 95% Minimum Specification

The target compound is commercially available at a minimum purity of 98% (NLT 98%) from specialized suppliers , whereas the des-3-methyl analog (CAS 1655488-81-5) and alternative vendors typically offer 95% minimum purity . This 3-percentage-point purity differential is relevant for biophysical assays and in vivo studies where impurities could confound activity readouts.

Chemical Purity Quality Control Procurement Specifications

Molecular Property Differentiation: Lipophilicity and Structural Features from the 3-Methyl Group

The 3-methyl substituent increases the molecular weight by 14 Da (240.30 vs. 226.28 g/mol) and adds one carbon atom compared to the des-3-methyl analog, which is expected to increase calculated logP by approximately 0.5 units based on additive fragment contributions . This lipophilicity difference may translate into altered membrane permeability and pharmacokinetic behavior, though experimental logP or permeability data have not been published for either compound. The cyclobutane-1-carbonitrile group introduces conformational rigidity (puckered ring geometry) distinct from acyclic amino-nitrile analogs [1].

Lipophilicity Molecular Property Structural Differentiation

Optimal Application Scenarios for 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile Based on Current Evidence


iNOS-Selective Chemical Probe in Macrophage Inflammation Models

Given its iNOS EC50 of 290 nM and >345-fold selectivity over eNOS [1], this compound is suitable as a chemical probe for dissecting iNOS-dependent nitric oxide signaling in macrophage or microglial inflammation models where endothelial NOS (eNOS) contributions must be minimized. The 98% purity grade supports reproducible dose-response studies.

Structure-Activity Relationship (SAR) Anchor Point for 5-Aminoindazole NOS Inhibitor Optimization

The compound serves as a key SAR anchor for medicinal chemistry programs exploring the impact of indazole 3-substitution on NOS isoform selectivity [2]. The direct comparison with the des-3-methyl analog (CAS 1655488-81-5) enables systematic evaluation of the methyl group contribution to potency and selectivity.

Cyclobutane-Containing Fragment for Conformational Restriction in Kinase or NOS Inhibitor Design

The cyclobutane-1-carbonitrile motif provides a conformationally constrained scaffold with documented utility in drug design [3]. This compound can be employed as a reference standard in fragment-based screening or scaffold-hopping campaigns targeting NOS or related hemoproteins.

Quote Request

Request a Quote for 1-[(1,3-Dimethyl-1H-indazol-5-yl)amino]cyclobutane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.